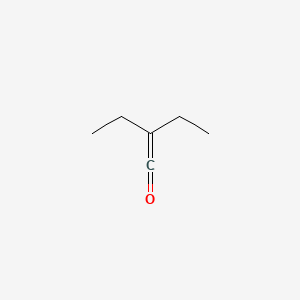
1-Buten-1-one, 2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Buten-1-one, 2-ethyl- is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of 98.1430 g/mol . It is also known by its IUPAC name, 2-ethylbut-1-en-1-one. This compound is characterized by its unique structure, which includes a butenone backbone with an ethyl group attached to the second carbon atom.
Vorbereitungsmethoden
1-Buten-1-one, 2-ethyl- can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetaldehyde and butyraldehyde, followed by dehydration to form the desired product . Industrial production methods often involve the separation of crude C₄ refinery streams and ethylene dimerization, which affords a mixture of 1- and 2-butenes .
Analyse Chemischer Reaktionen
1-Buten-1-one, 2-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include 2-ethylbutanoic acid, 2-ethylbutanol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Buten-1-one, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Buten-1-one, 2-ethyl- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Buten-1-one, 2-ethyl- can be compared with other similar compounds such as:
2-Ethyl-1-butanol: An alcohol with the formula C₆H₁₄O, used in the synthesis of various chemicals and as a solvent.
The uniqueness of 1-Buten-1-one, 2-ethyl- lies in its specific structure and reactivity, which make it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
24264-08-2 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
NWXORMWIWGSYJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


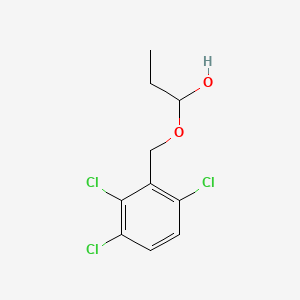

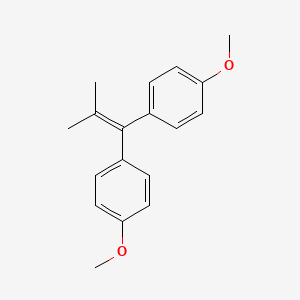
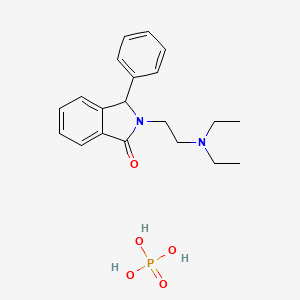

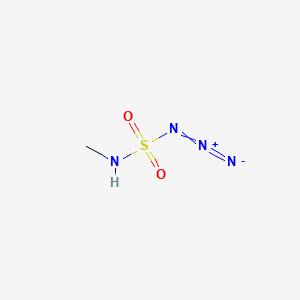
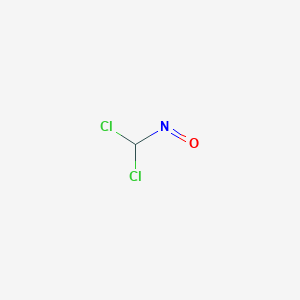
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
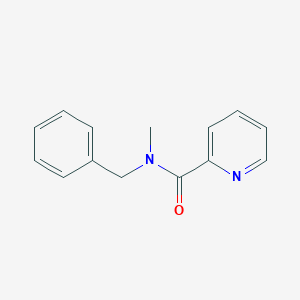
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
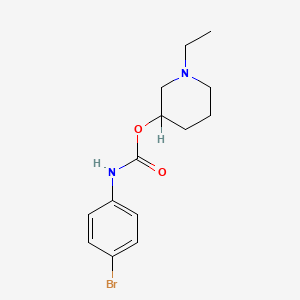
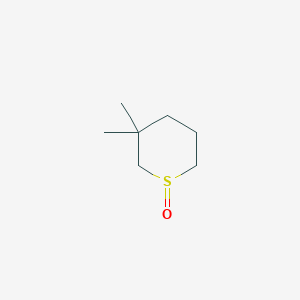
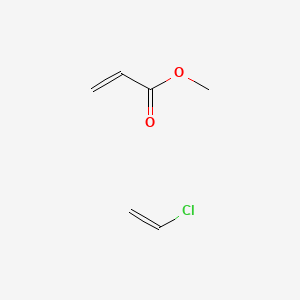
![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
